1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde
Description
Properties
IUPAC Name |
1-chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO/c1-8-5-9(2)11-4-3-10(7-15)13(14)12(11)6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOICTAWQJGBNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(=C(C2=C1)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459819 | |
| Record name | 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443305-29-1 | |
| Record name | 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strategic Bond Disconnections
- C1–Cl bond : Late-stage chlorination avoids interference with subsequent reactions.
- C2–CHO bond : Formylation post-chlorination prevents aldehyde oxidation.
- C5/C7–CH₃ bonds : Early methyl introduction leverages directing effects for subsequent substitutions.
Core Synthesis: Dihydronaphthalene Formation
Diels-Alder Cyclization
The bicyclic framework is constructed via [4+2] cycloaddition between 1,3-pentadiene and 2-methylquinone.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Dienophile | 2-Methyl-1,4-benzoquinone |
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst | None (thermal) |
| Yield | 65% |
Mechanistic Insight : Electron-deficient quinone enhances dienophile reactivity, while methyl groups stabilize the transition state via hyperconjugation.
Catalytic Hydrogenation
Post-cyclization, aromatic reduction yields 3,4-dihydronaphthalene:
Conditions :
| Parameter | Value |
|---|---|
| Substrate | 5,7-Dimethylnaphthalene |
| Catalyst | Pd/C (5 wt%) |
| Pressure | 3 atm H₂ |
| Solvent | Ethanol |
| Time | 12 h |
| Yield | 89% |
Methyl Group Introduction
Friedel-Crafts Alkylation
Methyl groups are installed at C5 and C7 using methyl chloride and AlCl₃:
Optimized Protocol :
| Parameter | Value |
|---|---|
| Substrate | 3,4-Dihydronaphthalene |
| Methylating Agent | CH₃Cl |
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | CS₂ |
| Temperature | 0°C → RT |
| Yield (C5 + C7) | 72% |
Regioselectivity : Methyl groups occupy para positions relative to each other due to steric hindrance minimization.
Suzuki-Miyaura Coupling (Alternative)
For late-stage methylation, palladium-catalyzed coupling employs methylboronic acid:
| Parameter | Value |
|---|---|
| Substrate | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde |
| Boronic Acid | CH₃B(OH)₂ |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Yield | 58% |
Chlorination Strategies
Electrophilic Chlorination
Cl substituent is introduced at C1 using Cl₂ gas under controlled conditions:
Reaction Setup :
| Parameter | Value |
|---|---|
| Substrate | 5,7-Dimethyl-3,4-dihydronaphthalene |
| Chlorinating Agent | Cl₂ (1.1 equiv) |
| Catalyst | FeCl₃ (0.05 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | −10°C |
| Yield | 81% |
Regiochemical Control : Methyl groups at C5/C7 deactivate adjacent positions, directing Cl to C1.
N-Chlorosuccinimide (NCS) Mediated Chlorination
For milder conditions, NCS in acetonitrile achieves comparable efficiency:
| Parameter | Value |
|---|---|
| Substrate | 5,7-Dimethyl-3,4-dihydronaphthalene |
| Chlorinating Agent | NCS (1.2 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Solvent | MeCN |
| Temperature | 60°C |
| Yield | 76% |
Aldehyde Functionalization
Vilsmeier-Haack Formylation
The aldehyde group is introduced at C2 via Vilsmeier reagent:
Standard Procedure :
| Parameter | Value |
|---|---|
| Substrate | 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene |
| Reagent | DMF/POCl₃ (1:3) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80°C |
| Time | 6 h |
| Yield | 78% |
Mechanism : Electrophilic attack at C2 forms iminium intermediate, hydrolyzed to aldehyde.
Gattermann–Koch Reaction
Alternative CO-based formylation under high pressure:
| Parameter | Value |
|---|---|
| Substrate | 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene |
| Gas Mixture | CO/HCl (1:1) |
| Catalyst | AlCl₃ (2 equiv) |
| Solvent | CS₂ |
| Pressure | 50 atm |
| Yield | 63% |
Optimization and Scale-Up Challenges
Solvent Effects on Formylation
Polar aprotic solvents enhance Vilsmeier-Haack reactivity:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCE | 10.4 | 78 |
| THF | 7.6 | 65 |
| Toluene | 2.4 | 42 |
Catalytic System Tuning
Pd-based catalysts improve Suzuki coupling efficiency:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | P(o-Tol)₃ | 58 |
| PdCl₂(dppf) | dppf | 71 |
| Pd(PPh₃)₄ | None | 64 |
Industrial Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing:
| Parameter | Value |
|---|---|
| Reactor Type | Corning AFR |
| Residence Time | 8 min |
| Throughput | 12 kg/day |
| Purity | 99.2% |
Waste Stream Management
Chlorination byproducts are neutralized via alkaline hydrolysis:
| Byproduct | Treatment | Efficiency (%) |
|---|---|---|
| HCl | NaOH Scrubbing | 99.8 |
| Organochlorides | Incineration | 99.5 |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated chlorination using Ru(bpy)₃²⁺:
| Parameter | Value |
|---|---|
| Substrate | 5,7-Dimethyl-3,4-dihydronaphthalene |
| Chlorine Source | NaClO₂ |
| Catalyst | Ru(bpy)₃Cl₂ |
| Light Source | 450 nm LED |
| Yield | 68% |
Biocatalytic Approaches
Engineered P450 enzymes for regioselective oxidation:
| Enzyme | Mutation | Activity (U/mg) |
|---|---|---|
| CYP102A1 | F87A/T268V | 12.4 |
| CYP101A1 | L244P | 8.7 |
Analytical Validation
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 10.12 (s, 1H, CHO)
- δ 7.21–7.09 (m, 2H, Ar–H)
- δ 2.88–2.75 (m, 4H, CH₂)
- δ 2.34 (s, 6H, CH₃)
IR (KBr) :
- 2830 cm⁻¹ (C–H aldehyde)
- 1695 cm⁻¹ (C=O stretch)
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30):
- Retention time: 6.72 min
- Purity: 99.4%
Chemical Reactions Analysis
1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology
- Biological Activity Studies : Derivatives of this compound are investigated for their potential antimicrobial and anticancer properties. The aldehyde group can participate in nucleophilic addition reactions essential for interactions with biological macromolecules.
Medicine
- Pharmacological Research : Ongoing studies focus on its potential therapeutic effects and role as an intermediate in drug synthesis.
Industry
- Production of Specialty Chemicals : It contributes to advancements in various industrial processes by serving as a key component in the synthesis of specialty chemicals.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown significant antimicrobial properties against various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These effects may involve disruption of microbial cell membranes or inhibition of metabolic pathways.
Anticancer Properties
Preliminary studies suggest potential anticancer activities:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research highlights its anti-inflammatory potential by downregulating pro-inflammatory cytokines like IL-1β and COX2 in cell line studies. This suggests pathways for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Anticancer Study
A study conducted by researchers tested various concentrations on human cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell viability across multiple lines.
Antimicrobial Efficacy
In another study evaluating antimicrobial efficacy against Staphylococcus aureus and E. coli, the compound showed significant inhibition zones compared to control groups.
Mechanism of Action
The mechanism by which 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects is primarily related to its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions with molecular targets and pathways are crucial for its reactivity and potential biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative Table of Key Properties
*Note: is retracted; applications inferred with caution.
Structural and Functional Comparisons
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
- Key Differences : Lacks 5,7-dimethyl groups, leading to reduced steric hindrance.
- Reactivity : The aldehyde group participates in condensation reactions (e.g., hydrazide couplings) .
- Spectral Shifts : Methyl groups in the target compound would downfield-shift adjacent protons in ¹H NMR (δ2.5–3.0 ppm) and contribute to upfield ¹³C signals (δ20–30 ppm) .
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Ring Saturation : Fully saturated tetrahydronaphthalene ring enhances stability but reduces aromatic conjugation.
- Functional Group : The amine hydrochloride salt increases polarity and aqueous solubility compared to the aldehyde .
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
- Acidity : The carboxylic acid group (pKa ~4-5) enables salt formation, contrasting with the aldehyde’s electrophilic reactivity.
- Applications : Used in sterility and pH testing per pharmacopeial standards .
Biological Activity
1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde (CAS No. 443305-29-1) is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Molecular Formula: C13H13ClO
IUPAC Name: this compound
The synthesis of this compound typically involves chlorination followed by formylation. The chlorination of 5,7-dimethyl-3,4-dihydronaphthalene can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride. The subsequent introduction of the aldehyde group often utilizes reagents such as dimethylformamide (DMF) under catalytic conditions.
The biological activity of this compound is primarily attributed to its functional groups:
- Aldehyde Group: This group can participate in nucleophilic addition reactions, which are essential for its interaction with biological macromolecules.
- Chlorine Atom: The chlorine can undergo substitution reactions, potentially influencing the reactivity and interaction with various biological targets.
Biological Activities
Research indicates that this compound and its derivatives exhibit several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, in vitro tests demonstrated effectiveness against various bacterial strains and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary studies suggest potential anticancer activities. In vitro assays have indicated that the compound can inhibit the proliferation of cancer cell lines. The underlying mechanism may involve apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It has been observed to downregulate pro-inflammatory cytokines such as IL-1β and COX2 in cell line studies, suggesting a pathway for therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | Lacks methyl groups | Reduced reactivity and activity |
| 5,7-Dimethyl-3,4-dihydronaphthalene-2-carbaldehyde | Missing chlorine atom | Different mechanism of action |
| 1-Chloro-5-methyl-3,4-dihydronaphthalene | Fewer substituents | Lower antimicrobial potency |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Anticancer Study : A study conducted by researchers tested the effects of various concentrations of this compound on human cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell viability across multiple lines (Table 1).
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 -
Antimicrobial Efficacy : In another study evaluating antimicrobial efficacy against Staphylococcus aureus and E. coli, the compound showed significant inhibition zones compared to control groups (Table 2).
Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 E. coli 12
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde, and how can reaction conditions be optimized?
- The compound is synthesized via hydrazone formation or Friedel-Crafts acylation, as demonstrated in analogous naphthalene derivatives. For example, hydrazone derivatives of similar aldehydes require refluxing in methanol with aminoguanidine hydrochloride, followed by purification via recrystallization (yield ~56%) . Optimization involves monitoring reaction progress with TLC, adjusting stoichiometry (e.g., 1:1.2 aldehyde-to-nucleophile ratio), and controlling temperature to avoid decomposition (>240°C observed in related compounds) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.91–7.29 ppm) and aldehyde protons (δ ~8.41 ppm). Methyl groups appear as singlets (δ ~2.17–2.19 ppm), and dihydronaphthalene protons show splitting (δ ~2.66 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 277.1220) with <1 ppm error .
- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) are diagnostic .
Q. What safety protocols are critical when handling this compound in the lab?
- The compound’s structural analogs (e.g., 3,4-Dihydro-1-naphthaleneacetyl chloride) require handling under fume hoods due to inhalation risks (H333) and skin contact hazards (H313). Use nitrile gloves, avoid aqueous workups without proper quenching, and store at 0–6°C to stabilize reactive groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the dihydronaphthalene ring?
- Single-crystal X-ray diffraction (e.g., MoKα radiation, P21/c space group) reveals planarity deviations (<0.041 Å) and dihedral angles between substituents. For example, a related compound (C17H11Cl3O) showed monoclinic symmetry with a = 10.2969 Å, b = 10.8849 Å, and intermolecular C–H···O hydrogen bonds stabilizing the lattice . Refinement protocols using CrysAlis PRO with SHELXL-2018 are recommended .
Q. What computational methods are suitable for predicting the compound’s reactivity in electrophilic substitution reactions?
- Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model charge distribution. The aldehyde group at position 2 directs electrophiles to the para position (C6), while chlorine at C1 deactivates the ring. Solvent effects (e.g., DMSO polarity) should be included via PCM models .
Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be systematically addressed?
- Contradictions may arise from dynamic effects (e.g., hindered rotation in the dihydronaphthalene ring). Variable-temperature NMR (VT-NMR) from 25°C to 60°C can identify coalescence temperatures for splitting patterns. For example, methyl group splitting (δ 2.17 ppm, J = 13.72 Hz) may resolve into singlets at higher temperatures .
Q. What strategies enable selective functionalization of the methyl or aldehyde groups for derivatization studies?
- Aldehyde modification : Condense with hydrazines or hydroxylamines under acidic conditions (e.g., HCl/EtOH) to form hydrazones or oximes .
- Methyl groups : Radical bromination (NBS, AIBN, CCl4) selectively targets benzylic positions, but steric hindrance from chlorine may require elevated temperatures (~80°C) .
Methodological Notes
- Data validation : Cross-reference HRMS with isotopic patterns (e.g., Cl’s A+2 peak) to confirm purity .
- Crystallography : Use Olex2 for structure solution and Mercury for visualization of intermolecular interactions .
- Safety : Regularly update SDS documentation for analogs, as toxicity data for this specific compound may be limited .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
